1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound's synthetic versatility allows for the creation of derivatives with significant biological activities. For instance, derivatives of quinazoline-2,4-dione have been synthesized and evaluated for their hypotensive activities, showing potential as hypotensive agents due to their ability to relax blood vessels (Eguchi et al., 1991). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, demonstrated potent cytotoxic activities against various cancer cell lines, highlighting their potential in cancer therapy (Deady et al., 2003).
Antimicrobial and Cytotoxic Activities
Nonclassical acridines, quinolines, and quinazolines derived from cyclic β-diketones have been explored for their antimicrobial activities. Certain compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against liver carcinoma cells, indicating their potential as antimicrobial and anticancer agents (El-Sabbagh et al., 2010).
Herbicidal Applications
The compound's framework has also been utilized in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids were developed as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, showing excellent potency and broad-spectrum weed control effects. This indicates its utility in addressing resistant weed control in agriculture (He et al., 2020).
Molecular Structure and Spectroscopic Studies
Structural and spectroscopic analyses of related compounds, employing techniques like DFT and TD-DFT calculations, provide insights into their electronic, optical, and reactive properties. Such studies are foundational for the development of materials with specific electronic and photophysical characteristics, relevant to fields like organic electronics and photonics (Wazzan et al., 2016).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-chlorophenyl)-1,2,4-oxadiazole with a 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "3-(4-chlorophenyl)-1,2,4-oxadiazole", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Dissolve 3-(4-chlorophenyl)-1,2,4-oxadiazole (1.0 equiv) and 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable reagent such as K2CO3 or Na2CO3 (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol or methanol to obtain the final product as a white solid." ] } | |
CAS No. |
1207051-12-4 |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-7-12-19(13-16(15)2)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-8-10-18(26)11-9-17/h3-13H,14H2,1-2H3 |
InChI Key |
VSQGTBOMTAOAQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
solubility |
not available |
Origin of Product |
United States |
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